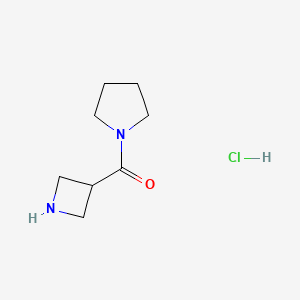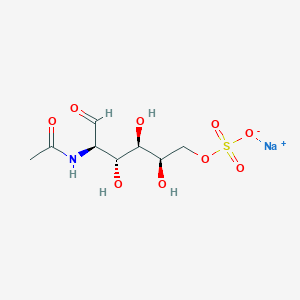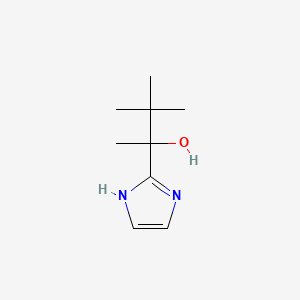![molecular formula C18H19N3O3 B1446287 (3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1858256-38-8](/img/structure/B1446287.png)
(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Oxadiazole, einschließlich der in Frage stehenden Verbindung, wurden auf ihr Potenzial als Antikrebsmittel untersucht. Das Vorhandensein des Oxadiazol-Moleküls kann zur Hemmung des Wachstums und der Proliferation von Krebszellen beitragen. Forscher haben verschiedene Derivate synthetisiert und an verschiedenen Krebszelllinien getestet, um ihre Wirksamkeit zu bewerten .
Vasodilatorische Wirkungen
Einige Oxadiazol-Derivate weisen vasodilatorische Eigenschaften auf, die bei der Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil sein können. Diese Verbindungen können eine Entspannung in der glatten Gefäßmuskulatur induzieren, was möglicherweise zu neuen Behandlungen für Bluthochdruck und andere verwandte Erkrankungen führt .
Antiepileptische Aktivität
Das Oxadiazol-Ringsystem wurde mit antiepileptischer Aktivität in Verbindung gebracht. Verbindungen mit dieser Struktur wurden an Tiermodellen getestet, um ihre Fähigkeit zu beurteilen, Anfälle zu verhindern oder deren Häufigkeit zu reduzieren, was einen vielversprechenden Weg für die Behandlung von Epilepsie bietet .
Antidiabetisches Potenzial
Die Forschung hat gezeigt, dass Oxadiazol-Derivate Anwendungen bei der Behandlung von Diabetes haben können. Durch die Wirkung auf verschiedene biologische Ziele könnten diese Verbindungen helfen, den Blutzuckerspiegel zu regulieren und einen neuen Ansatz für die Diabetestherapie bieten .
Entwicklung von energiereichen Materialien
Aufgrund ihres energiereichen Kerns und der positiven Bildungsenthalpie werden Oxadiazol-Derivate als Bestandteile von energiereichen Materialien untersucht. Diese Stoffe sind für Anwendungen von Interesse, die eine hohe Energiedichte erfordern, wie z. B. Treibstoffe und Sprengstoffe .
Pharmazeutisches Wirkstoffdesign
Die einzigartigen bioisosteren Eigenschaften des 1,2,4-Oxadiazol-Rings machen ihn zu einem attraktiven Gerüst für die Wirkstoffentwicklung. Seine Einarbeitung in neue Wirkstoffkandidaten kann zu neuartigen Behandlungen für verschiedene Krankheiten führen, wobei Forscher aktiv sein Potenzial in der Wirkstoffforschung untersuchen .
Szintillierende Materialien
Oxadiazol-Derivate werden auch auf ihre Verwendung in szintillierenden Materialien untersucht. Diese Materialien haben die Fähigkeit, energiereiche Teilchen zu absorbieren und Licht auszustrahlen, was in der Strahlenmess- und Bildgebungstechnik wertvoll ist .
Farbstoffindustrie
Die chemische Struktur von Oxadiazolen eignet sich für Anwendungen in der Farbstoffindustrie. Diese Verbindungen können verwendet werden, um Farbstoffe mit bestimmten Eigenschaften für Textilien und andere Materialien zu erzeugen, wodurch die Palette an verfügbaren Farben und Oberflächen erweitert wird .
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole ring have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The naphthalene and oxadiazole moieties in its structure are common pharmacophores in medicinal chemistry, suggesting that it might interact with its target(s) through hydrophobic interactions and/or hydrogen bonding .
Biochemische Analyse
Biochemical Properties
(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to act as a hydrogen bond acceptor, which is crucial for its interactions with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-naphthalen-1-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2,3)23-17(22)19-11-15-20-16(21-24-15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIVIYHSGQLXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446211.png)
![3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1446214.png)
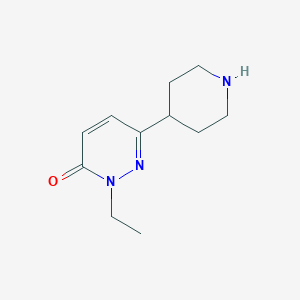


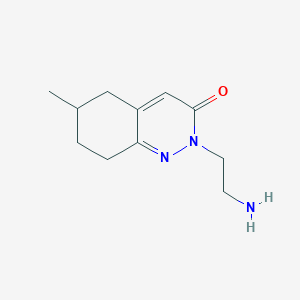
![2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1446221.png)
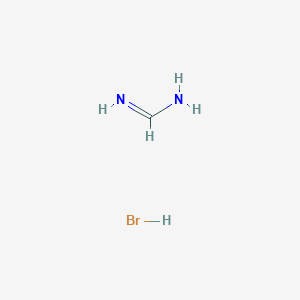
![8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1446224.png)
